2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one is an organic compound with a unique structure that includes an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanal with 2-methylaziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted aziridine derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine moieties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one involves its reactivity due to the strained aziridine ring. The ring strain makes the aziridine ring highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form new bonds and create complex structures.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(((3-(2-methylaziridin-1-yl)propanoyl)oxy)methyl)propane-1,3-diyl bis(3-(2-methylaziridin-1-yl)propanoate)
- 2,2-bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-[2,2-bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butoxy]propanoate
Uniqueness
2,2-Dimethyl-1-(2-methylaziridin-1-yl)propan-1-one is unique due to its specific structure, which includes a highly reactive aziridine ring This makes it particularly useful in synthetic chemistry for creating complex molecules
Properties
CAS No. |
92527-75-8 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,2-dimethyl-1-(2-methylaziridin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6-5-9(6)7(10)8(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
OEKGKXZPTFCSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.